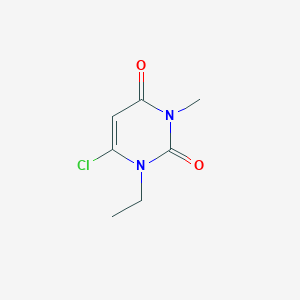

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Derivative Formation

6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has been studied for its reactivity and derivative formation. Research has shown that 6-methylpyrimidine-2,4(1H,3H)-dione reacts with various compounds like 2-chloromethylthiirane, leading to the formation of derivatives like 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This reaction has been further explored for its potential in creating compounds with varied functional groups, enhancing their chemical utility and application in different fields of scientific research (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

Crystallography and Structural Analysis

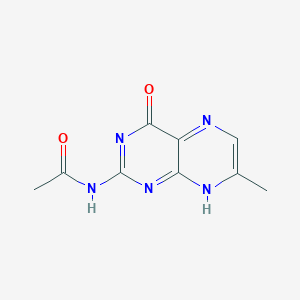

Studies in crystallography involving 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have contributed significantly to the understanding of molecular structures and interactions. For example, research into the crystal structures of derivatives like 6-amino-3-methyI-5-nitrosopyrimidine-2,4(1H,3H)-dione has provided insights into molecular arrangements and interactions. These studies are crucial for designing new materials and understanding the molecular basis of various chemical processes (Schwabenländer, Kirfel, & Müller, 1998).

Pharmacological Applications

In the realm of pharmacology, derivatives of 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have been explored for their potential therapeutic effects. Studies have synthesized compounds like 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and evaluated their anti-inflammatory activity. These derivatives open new avenues for the development of novel therapeutic agents with potential applications in treating various inflammatory conditions (Shang Lin-lin & Dong, 2010).

Optical and Nonlinear Optical Properties

The exploration of optical and nonlinear optical properties of pyrimidine derivatives, including 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, is a growing field. Research in this area has synthesized novel compounds and assessed their linear and nonlinear optical properties using computational methods. These studies are vital for the development of new materials for optical device fabrication and other applications in photonics and electronics (Mohan et al., 2020).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses to health and the environment.

Zukünftige Richtungen

This involves speculating on potential future research directions, such as new synthetic methods, potential applications, and areas of study.

Please consult with a professional chemist or a trusted source for specific information about “6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione”.

Eigenschaften

IUPAC Name |

6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEBXHYGZUWSIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

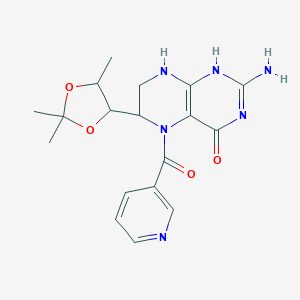

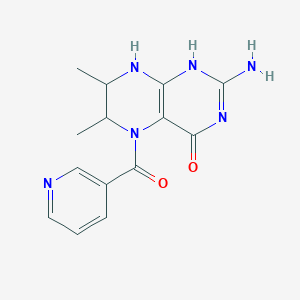

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one](/img/structure/B372009.png)